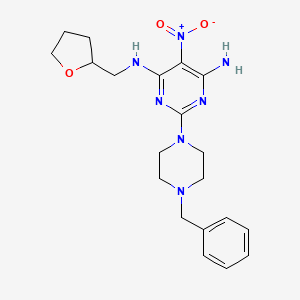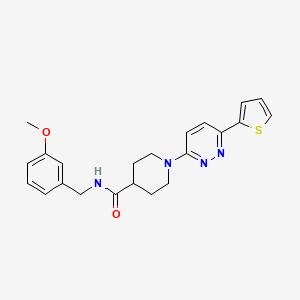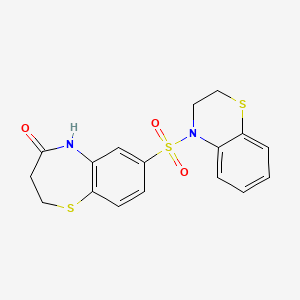
2-(4-benzylpiperazin-1-yl)-5-nitro-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine core substituted with a benzylpiperazine moiety, a nitro group, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with benzylpiperazine.
Attachment of the Oxolan-2-ylmethyl Group: This step can be achieved through alkylation reactions using oxolan-2-ylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxolan-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cleavage products including the pyrimidine core and oxolan-2-ylmethyl derivatives.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the nitro group can participate in redox reactions, influencing cellular processes. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness
2-(4-benzylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity
Properties
Molecular Formula |
C20H27N7O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H27N7O3/c21-18-17(27(28)29)19(22-13-16-7-4-12-30-16)24-20(23-18)26-10-8-25(9-11-26)14-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H3,21,22,23,24) |
InChI Key |
GESAMZKFYPTQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B11265509.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11265525.png)

![4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine](/img/structure/B11265531.png)
![3-{5-[5-(naphthalen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11265534.png)
![2-(benzylsulfanyl)-7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11265543.png)
![N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11265544.png)
![N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11265548.png)
![3-(2,3-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11265550.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11265551.png)
![N-(2,4-dimethoxyphenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B11265554.png)

![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B11265564.png)
![N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B11265574.png)
